5,5-Dimethyl-1,3-diazinane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

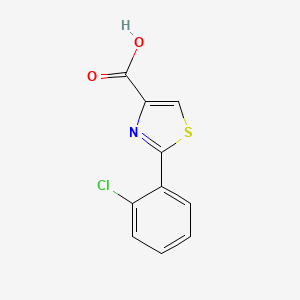

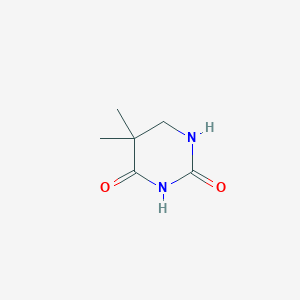

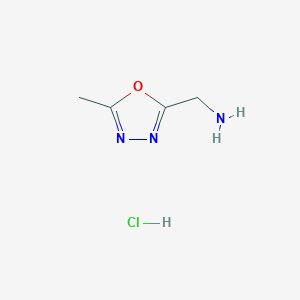

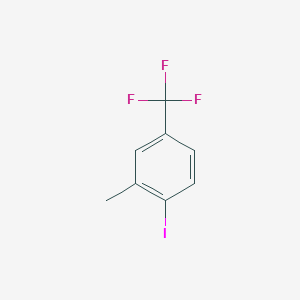

5,5-Dimethyl-1,3-diazinane-2,4-dione is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. It belongs to a class of compounds known as diazinanes .

Molecular Structure Analysis

Diazinanes, the class of compounds to which 5,5-Dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . They exist in three isomeric forms depending on the relative position of the two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

5,5-Dimethyl-1,3-diazinane-2,4-dione is involved in various chemical reactions leading to the formation of complex compounds. For example, its reaction with 1,2-diaminobenzenes results in different derivatives of 5,5-dimethylcyclohexane-1,3-diones, which under certain conditions can cyclize into hydrochlorides or undergo bond cleavage to yield other substituted compounds (Gurkovskii et al., 1999).

Isomerization in Acid Media

This compound demonstrates interesting behavior under strong acid media. For instance, 5,5-Dimethylcyclohexane-1,3-dione and its derivatives isomerize to form 5,6-dihydropyran-4-ones when irradiated in strong acid solutions (Saito et al., 1981).

Polymerization Studies

In polymer science, derivatives of 5,5-Dimethyl-1,3-diazinane-2,4-dione have been used. For example, perhydro-1,5-diazocine-2,4-dione, a derivative, was polymerized to produce polytrimethylenemalonamide, demonstrating its application in creating novel polymers (Iwakura et al., 1973).

Synthesis of Complex Heterocycles

The compound also plays a role in the synthesis of complex heterocyclic structures. For instance, certain derivatives undergo intramolecular cyclization to form diazomethyl-4-furanones, demonstrating its utility in synthesizing structurally diverse heterocycles (Tolochko et al., 1988).

Applications in Photoreactive Materials

Furthermore, derivatives like 5-diazo Meldrum's acid have been studied for their behavior in photoreactive materials, particularly in polymer matrices, highlighting their potential use in lithographic applications (Lippert et al., 1996).

Biocide Synthesis

In biocidal applications, derivatives like 3-allyl-5,5-dimethylhydantoin have been synthesized and found to exhibit high antibacterial activities, suggesting their potential in creating novel antimicrobial agents (Sun & Sun, 2001).

Catalytic Reactions

The compound is also involved in catalytic reactions. For example, its reaction in the presence of palladium catalysts and CuCl2 forms various cyclic compounds, indicating its role in facilitated catalytic processes (Pei et al., 2003).

Eigenschaften

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYRSDBUVNSJBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611768 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3-diazinane-2,4-dione | |

CAS RN |

26239-26-9 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)